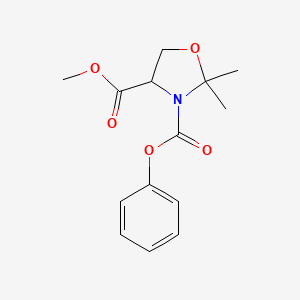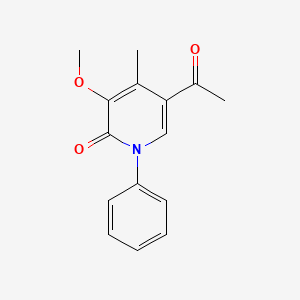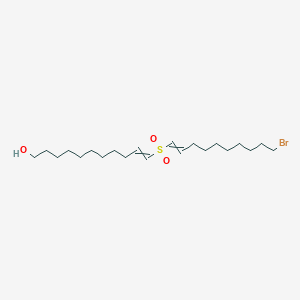![molecular formula C22H24N2O2 B14196325 2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile CAS No. 917981-09-0](/img/structure/B14196325.png)
2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is a chemical compound with the molecular formula C22H22N2O2 It is characterized by the presence of two benzonitrile groups connected via an octane chain with ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile typically involves the reaction of 1,8-dibromo-octane with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for 24 hours. The product is then isolated by removing the solvent under vacuum, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ether derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of liquid crystalline compounds and non-linear optical materials.
Wirkmechanismus
The mechanism of action of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile involves its interaction with molecular targets through its nitrile and ether functional groups. These interactions can influence molecular conformation and stability, making it useful in various applications. The compound can form hydrogen bonds and participate in π-π interactions, which are crucial for its function in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 2,2’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 2,2’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is unique due to its longer octane chain, which provides greater flexibility and potential for forming extended conformations. This structural feature can enhance its utility in applications requiring specific molecular orientations and interactions .
Eigenschaften
CAS-Nummer |
917981-09-0 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[8-(2-cyanophenoxy)octoxy]benzonitrile |
InChI |
InChI=1S/C22H24N2O2/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14H,1-4,9-10,15-16H2 |
InChI-Schlüssel |
IQLWPFNDEFTHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCCOC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)




![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)





![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
